molecular formula C5H7F B3053431 3-Fluoro-3-methylbut-1-yne CAS No. 53731-17-2

3-Fluoro-3-methylbut-1-yne

Cat. No.: B3053431
CAS No.: 53731-17-2
M. Wt: 86.11 g/mol
InChI Key: JVNFRNRYLLRJNE-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylbut-1-yne is an organic compound with the molecular formula C5H7F and a molecular weight of 86.11 g/mol . It is characterized by the presence of a fluorine atom and a triple bond in its structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylbut-1-yne typically involves the reaction of 3-methylbut-1-yne with a fluorinating agent. One common method is the use of Selectfluor, a widely used electrophilic fluorinating reagent . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methylbut-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming fluorinated alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alkenes or alkanes.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-3-methylbut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to the unique properties imparted by the fluorine atom.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylbut-1-yne in chemical reactions involves the reactivity of the triple bond and the fluorine atom. The triple bond can participate in addition reactions, while the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards nucleophiles or electrophiles. The specific molecular targets and pathways would depend on the context of its use in a particular reaction or application.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methylbut-1-yne: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-3-methylbut-1-yne: Similar structure but with a bromine atom instead of fluorine.

    3-Iodo-3-methylbut-1-yne: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-Fluoro-3-methylbut-1-yne is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the reactivity and stability of the compound, making it valuable in various chemical applications.

Properties

IUPAC Name

3-fluoro-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F/c1-4-5(2,3)6/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNFRNRYLLRJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631363
Record name 3-Fluoro-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53731-17-2
Record name 3-Fluoro-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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